Product packaging for 5-(Methylthio)benzofuran(Cat. No.:CAS No. 60770-65-2)

5-(Methylthio)benzofuran

Cat. No.: B12871659
CAS No.: 60770-65-2
M. Wt: 164.23 g/mol
InChI Key: IFCRAVZTHDYHAJ-UHFFFAOYSA-N
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Description

5-(Methylthio)benzofuran is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It belongs to the benzofuran class, a privileged scaffold in drug discovery known for its diverse biological activities. Benzofuran derivatives are extensively investigated for their potential as therapeutic agents and are common structural motifs in naturally occurring bioactive molecules . This specific derivative features a methylthio group, which can be pivotal for its physicochemical properties and interaction with biological targets. Researchers utilize such compounds to explore structure-activity relationships (SAR), aiming to develop novel treatments for various diseases. The broader benzofuran family has demonstrated remarkable potential in several research areas, including as antitumor agents, antimicrobials, and antioxidants . For instance, some benzofuran derivatives have shown potent activity in inhibiting cancer cell proliferation , while others serve as key intermediates in the synthesis of more complex natural products . The incorporation of sulfur, as in the methylthio group, is a common strategy in medicinal chemistry to modulate a compound's binding affinity, metabolic stability, and electronic characteristics. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8OS B12871659 5-(Methylthio)benzofuran CAS No. 60770-65-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60770-65-2

Molecular Formula

C9H8OS

Molecular Weight

164.23 g/mol

IUPAC Name

5-methylsulfanyl-1-benzofuran

InChI

InChI=1S/C9H8OS/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6H,1H3

InChI Key

IFCRAVZTHDYHAJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)OC=C2

Origin of Product

United States

Synthetic Methodologies for 5 Methylthio Benzofuran and Its Analogues

Strategies for Benzofuran (B130515) Ring Construction with Methylthio Incorporation

This approach focuses on constructing the benzofuran skeleton from precursors that already contain the methylthio moiety. This ensures the desired substitution pattern from the outset of the synthetic sequence.

Cyclization Reactions Involving Methylthio-Containing Precursors

A primary strategy involves the cyclization of open-chain precursors bearing a methylthio group. This can be achieved through various reaction types, including those utilizing o-alkynylphenols, transition-metal catalysis, and oxidative cyclization.

The intramolecular hydroalkoxylation of o-alkynylphenols is a reliable method for synthesizing C2-substituted benzofurans. mdpi.com This strategy can be adapted to produce methylthio-substituted benzofurans by using appropriately substituted o-alkynylphenol precursors. Transition metals such as rhodium, palladium, and indium can catalyze this transformation. mdpi.comacs.org For instance, rhodium(I) catalysts have been effectively used in the cyclization of o-alkynylphenols to form the benzofuran ring. acs.org Similarly, indium(III) halides can catalyze the hydroalkoxylation of o-alkynylphenols with high regioselectivity. mdpi.com

A plausible reaction pathway involves the coordination of the transition metal to the alkyne, which activates it towards nucleophilic attack by the phenolic oxygen, leading to the formation of the benzofuran ring. mdpi.comacs.org

Transition metals, particularly copper, play a significant role in the synthesis of benzofuran derivatives. One notable example is the copper-catalyzed intramolecular heterocyclization of 2-(2-bromoaryl)-3-(methylthio)acrylonitriles. nih.govacs.orgacs.org This one-pot synthesis proceeds through a base-induced reaction of the acrylonitrile (B1666552) derivative with benzyl (B1604629) carbamate, which generates an α-(het)aroyl-α-(2-bromoaryl)acetonitrile intermediate. nih.govacs.orgacs.org This intermediate then undergoes a copper-catalyzed intramolecular O-arylation to furnish the 2-(het)aryl/alkyl-3-cyanobenzofurans in high yields. nih.govacs.orgacs.org

The reaction is versatile, tolerating a range of substituents on the aryl ring and allowing for the synthesis of various substituted benzofurans, including those with hetaryl and alkyl groups at the 2-position. acs.org The use of a copper(I) iodide catalyst with L-proline as a ligand in DMF has been shown to be effective for this transformation. acs.org

Table 1: One-Pot Synthesis of 2-(Het)aryl-3-cyanobenzofurans acs.org

EntryPrecursor (1)Product (7)Yield (%)
11a7a83
21b7b85
31c7c78
41d7d75
51e7e80
61f7f76
71g7g72
81h7h70
91i7i75
101j7j73
111k7k78
121l7l65
131m7m68
141n7n70
151o7o72
161p7p65
171q7q68
181s7s-

Reaction conditions: 1 (1.0 mmol), 4a (2.0 mmol), and NaH (2.0 equiv.) in DMF (5 mL), stirred for 6 h at 90 °C; CuI (10 mol %) and L-proline (20 mol %) were added and heated at 90 °C for 6–8 h. acs.org

Oxidative cyclization provides another avenue for constructing the benzofuran ring. This can involve the use of various oxidizing agents to facilitate the ring-closing reaction. For example, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene (B116549) as a catalyst in the presence of m-chloroperbenzoic acid can produce 2-arylbenzofurans in good to excellent yields. mdpi.com Palladium on carbon (Pd/C) has also been used to catalyze the oxidative cyclization of o-alkenylphenols to benzofurans without the need for external oxidants. researchgate.net

Manganese(IV) oxide (MnO2) has been employed for the oxidative cyclization of "formal" Schiff's bases, providing access to naphthofuro-annulated triazines through a C-C/C-O oxidative coupling reaction. mdpi.com Furthermore, iodine-mediated oxidative cyclization of acylhydrazones is a transition-metal-free method for synthesizing 1,3,4-oxadiazoles, which can be conceptually related to benzofuran synthesis. organic-chemistry.org

Post-Cyclization Introduction of the Methylthio Group

An alternative to incorporating the methylthio group in the starting materials is to introduce it onto a pre-formed benzofuran nucleus. This is typically achieved through electrophilic substitution reactions.

Electrophilic sulfenylation allows for the direct introduction of a methylthio group onto the benzofuran ring. A dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) salt has been utilized as an electrophile to induce the cyclization of o-alkynyl thioanisoles, leading to the formation of 3-thiomethyl-substituted benzo[b]thiophenes. researchgate.netnih.gov A similar electrophilic reagent could potentially be used for the direct sulfenylation of the benzofuran core.

Another approach involves the use of a Pummerer-type reaction. An extended Pummerer annulation of phenols with ketene (B1206846) dithioacetal monoxides, mediated by trifluoroacetic anhydride, yields benzofurans with a methylthio group at the 2-position. researchgate.net This method is operationally simple and applicable to a wide range of phenols. researchgate.net

Nucleophilic Substitution with Sulfur Reagents

The synthesis of 5-(methylthio)benzofuran can be effectively achieved through nucleophilic aromatic substitution (SNAr) on a benzofuran ring bearing a suitable leaving group at the 5-position. This method relies on the reaction of a 5-halobenzofuran (e.g., 5-bromo- or 5-chlorobenzofuran) or a benzofuran with another competent leaving group, such as a triflate, with a sulfur-based nucleophile like sodium thiomethoxide (NaSMe).

The reaction mechanism involves the attack of the thiomethoxide anion on the carbon atom bearing the leaving group, proceeding through a high-energy intermediate known as a Meisenheimer complex. The aromaticity of the benzene (B151609) ring is temporarily disrupted and is restored upon the expulsion of the leaving group. The presence of the fused furan (B31954) ring influences the electronic properties of the benzene portion, facilitating this substitution. For the reaction to proceed efficiently, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically employed. In some cases, copper catalysis can be used to enhance the reactivity of the system, particularly with less reactive aryl halides like chlorides. google.com

Derivatization of this compound and Analogues

Once synthesized, this compound serves as a platform for further chemical modification. Derivatization can occur at the benzofuran ring system or by chemically altering the methylthio group itself.

Functionalization of the Benzofuran Ring System

The benzofuran ring system is susceptible to electrophilic aromatic substitution (EAS), and the outcome is directed by the combined influence of the existing substituents and the inherent reactivity of the heterocyclic core. smolecule.com The methylthio (-SMe) group at the 5-position is an activating, ortho-, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density into the aromatic ring via resonance. youtube.comwikipedia.org This directs incoming electrophiles primarily to the C4 and C6 positions.

Simultaneously, the benzofuran ring itself is an electron-rich heterocycle, with a higher susceptibility to electrophilic attack compared to benzene. wikipedia.org The most reactive sites on the unsubstituted benzofuran ring are typically the C2 and C3 positions of the furan moiety. Therefore, in an electrophilic substitution reaction on this compound, there is a competition between substitution at the furan ring (C2, C3) and the benzene ring (C4, C6). The precise outcome often depends on the nature of the electrophile and the reaction conditions, but functionalization at the C4 and C6 positions is strongly favored due to the directing effect of the methylthio group. lkouniv.ac.ind-nb.info

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds on halogenated derivatives of this compound. These reactions allow for the introduction of a wide variety of substituents, significantly expanding the molecular diversity of the benzofuran scaffold.

The Sonogashira coupling involves the reaction of a halogenated benzofuran with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. mdpi.comsioc-journal.cn This reaction is highly efficient for creating aryl-alkyne linkages. For a substrate such as 4-bromo-5-(methylthio)benzofuran, Sonogashira coupling would yield a 4-alkynyl-5-(methylthio)benzofuran derivative. The reaction tolerates a wide range of functional groups and is a cornerstone of modern organic synthesis. rsc.org

The Heck reaction couples a halogenated benzofuran with an alkene in the presence of a palladium catalyst and a base. scienceinfo.comdiva-portal.org This reaction forms a new carbon-carbon bond at one of the vinylic positions of the alkene, replacing a hydrogen atom. nih.gov For example, reacting 4-bromo-5-(methylthio)benzofuran with an alkene like styrene (B11656) would produce a 4-styryl-5-(methylthio)benzofuran. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of ligands, catalysts, and reaction conditions. uwindsor.ca

The table below summarizes typical conditions for these coupling reactions.

ReactionCatalystCo-catalyst/LigandBaseSolventTemperature
Sonogashira Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄CuIEt₃N, PiperidineToluene, DMFRoom Temp - 80°C
Heck Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, NaOAcDMF, Acetonitrile80 - 120°C

This table presents generalized conditions. Optimal conditions may vary based on specific substrates.

Modifications of the Methylthio Group

The sulfur atom in the methylthio group is readily oxidized to higher oxidation states, yielding the corresponding sulfoxide and sulfone derivatives. These transformations alter the electronic and steric properties of the substituent, which can be useful for modulating biological activity or for use as synthetic intermediates. researchgate.net

The oxidation is typically a stepwise process. A mild oxidizing agent will convert the sulfide (B99878) first to a sulfoxide (5-(methylsulfinyl)benzofuran). Using a stronger oxidant or a stoichiometric excess of the oxidant will further convert the sulfoxide to the sulfone (5-(methylsulfonyl)benzofuran). sci-hub.seorganic-chemistry.org Careful control of reaction conditions is necessary to achieve selective oxidation to the sulfoxide without over-oxidation to the sulfone. organic-chemistry.orgjchemrev.com

Several reagents are commonly used for this transformation. 3-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent that can provide the sulfoxide at low temperatures with one equivalent, or the sulfone with two or more equivalents. scispace.comscispace.comnih.gov Hydrogen peroxide is another common, environmentally benign oxidant, often used with a catalyst such as sodium tungstate (B81510) to facilitate the conversion to sulfones. sci-hub.se

The table below details common reagents for the oxidation of aryl methyl sulfides.

ProductReagent(s)Typical Conditions
Sulfoxide 1 equiv. m-CPBACH₂Cl₂, 0°C to Room Temp
H₂O₂ / Sc(OTf)₃-
NaIO₄Methanol/Water
Sulfone ≥2 equiv. m-CPBACH₂Cl₂, Room Temp to Reflux
H₂O₂ / Na₂WO₄-
Urea-Hydrogen PeroxidePhthalic Anhydride, Ethyl Acetate

This table provides examples of common oxidizing systems. The choice of reagent depends on substrate compatibility and desired selectivity. organic-chemistry.orgorganic-chemistry.org

Alkylation and Arylation Reactions (e.g., formation of N-(2-(methylthio)pyrimidine)benzodifuran derivatives via alkylation with methyl iodide)

Alkylation reactions represent a fundamental class of transformations in organic synthesis, allowing for the introduction of alkyl groups onto a molecule. In the context of modifying heterocyclic systems containing a thioether linkage, S-alkylation is a common and efficient strategy. A pertinent example is the synthesis of N-(2-(methylthio)pyrimidine)benzodifuran derivatives.

The synthesis of N-(6-chloro-2-(methylthio)pyrimidin-4-yl)-(4-methoxy or 4,8-dimethoxy)-3-methylbenzo[1,2-b:5,4-b`]difuran-2-carbimidoyl chloride (Compounds 9a,b ) is achieved through the alkylation of the corresponding N-(6-chloro-2-thioxo-2,3-dihydropyrimidin-4-yl) precursor (Compounds 8a,b ) with methyl iodide. This reaction is typically carried out in the presence of a base, such as ethanolic potassium hydroxide, which deprotonates the thione moiety to form a more nucleophilic thiolate anion. The subsequent nucleophilic attack of the thiolate on methyl iodide results in the displacement of the iodide and the formation of the S-methylated product in good yield.

The successful formation of the methylthioether is confirmed by spectroscopic analysis. For instance, the infrared (IR) spectra of the resulting products show the disappearance of absorption bands corresponding to the N-H and C=O groups of the precursor, indicating a change in the electronic structure of the pyrimidine (B1678525) ring system upon alkylation.

Table 1: Synthesis of N-(2-(methylthio)pyrimidine)benzodifuran Derivatives

Starting Material Reagent Product Yield Reference
N-(6-chloro-2-thioxo-2,3-dihydropyrimidin-4-yl)-(4-methoxy)-3-methylbenzo[1,2-b:5,4-b`] mdpi.commdpi.commdpi.comdifuran-2-carbimidoyl chloride (8a) Methyl iodide, Ethanolic KOH N-(6-chloro-2-(methylthio)pyrimidin-4-yl)-(4-methoxy)-3-methylbenzo[1,2-b:5,4-b`]difuran-2-carbimidoyl chloride (9a) Good
N-(6-chloro-2-thioxo-2,3-dihydropyrimidin-4-yl)-(4,8-dimethoxy)-3-methylbenzo[1,2-b:5,4-b`] mdpi.comdifuran-2-carbimidoyl chloride (8b) Methyl iodide, Ethanolic KOH N-(6-chloro-2-(methylthio)pyrimidin-4-yl)-(4,8-dimethoxy)-3-methylbenzo[1,2-b:5,4-b`]difuran-2-carbimidoyl chloride (9b) Good
Formation of Schiff Base Ligands Involving Methylthiobenzofuran Scaffolds (e.g., Schiff base derived from benzofuran-2-carbohydrazide and 4-methylthiobenzaldehyde)

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. These compounds are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. The incorporation of a methylthiobenzofuran moiety into a Schiff base structure can modulate the electronic properties and coordination behavior of the resulting ligand.

A relevant example is the synthesis of a Schiff base ligand from the reaction of naphthofuran-2-carbohydrazide and 4-(methylthio)benzaldehyde (B43086). In this procedure, the two components are refluxed in absolute ethanol (B145695) with a catalytic amount of glacial acetic acid. The reaction yields a crystalline solid, (4-(methylthio)benzylidene)naphtho[2,1-b]furan-2-carbohydrazide. The formation of the Schiff base is confirmed by various spectroscopic techniques. The infrared (IR) spectrum of the product shows the appearance of a characteristic band for the azomethine group and the disappearance of the carbonyl and amine bands of the starting materials. 1H NMR spectroscopy further confirms the structure, with a characteristic singlet for the azomethine proton.

This Schiff base ligand has been used to synthesize a series of transition metal(II) complexes with the general formula ML2Cl2, where M can be Co, Ni, Cu, Zn, Cd, or Hg. Structural analysis suggests that the ligand coordinates to the metal ion in a bidentate fashion through the amide oxygen and the azomethine nitrogen.

Table 2: Synthesis of a Schiff Base Ligand and its Metal Complexes

Reactant 1 Reactant 2 Product (Ligand) Metal Chlorides (MCl2) Product (Complexes) Reference
Naphthofuran-2-carbohydrazide 4-(Methylthio)benzaldehyde (4-(Methylthio)benzylidene)naphtho[2,1-b]furan-2-carbohydrazide CoCl2, NiCl2, CuCl2, ZnCl2, CdCl2, HgCl2 ML2Cl2

Multi-component Reactions Incorporating Methylthiobenzofuran

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates all or most of the atoms of the reactants. This approach offers significant advantages over traditional multi-step syntheses, including higher atom economy, reduced waste generation, and the rapid generation of molecular complexity and diversity from simple precursors. MCRs are governed by a cascade of elementary reactions, where the final product is formed through an irreversible step from a network of reaction equilibria.

The application of MCRs is a powerful strategy for the synthesis of diverse heterocyclic scaffolds. While specific, detailed examples of multi-component reactions that directly utilize a pre-formed this compound scaffold as a primary component are not extensively detailed in the surveyed literature, the principles of MCRs suggest a strong potential for its use. A literature mention points towards the "Multi-component synthesis of heterocycles by ... methylthio)benzofuran-3-carboxylates," indicating the feasibility of such reactions.

Generally, a this compound derivative bearing a reactive functional group, such as an aldehyde, amine, or a compound with an active methylene (B1212753) group, could serve as a key building block in well-established MCRs. For instance, a hypothetical this compound-carbaldehyde could potentially participate in reactions like the Biginelli, Hantzsch, or Mannich reactions to generate complex molecules in a single step. The isocyanide-based MCRs, such as the Ugi and Passerini reactions, which are known for producing peptidomimetic compounds, could also potentially incorporate functionalized this compound derivatives. The development of novel MCRs involving this scaffold remains an area of interest for synthetic chemists aiming to create libraries of structurally diverse and potentially bioactive molecules.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

No specific FT-IR spectral data, including peak positions, intensities, and functional group assignments for 5-(Methylthio)benzofuran, were found in the reviewed literature.

No specific FT-Raman spectral data for this compound could be located.

While PED analysis is a standard computational method used to make definitive vibrational assignments by quantifying the contribution of individual internal coordinates to each normal mode, no studies performing a PED analysis on this compound were identified. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR chemical shifts, coupling constants, and signal multiplicities for the protons of this compound are not available in the surveyed literature. Data exists for related but structurally distinct molecules, such as 5-(Methylthio)-2,3-diphenylbenzofuran. rsc.org

Specific ¹³C NMR chemical shift data for the carbon atoms of this compound could not be found. While data for compounds like 5-(Methylthio)-2,3-diphenylbenzofuran are published, they are not representative of the unsubstituted parent compound. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insight into its conjugated system.

The UV-Vis spectrum of this compound is characterized by specific absorption maxima (λmax) that correspond to π → π* electronic transitions within the benzofuran (B130515) scaffold. The presence of the methylthio group, an auxochrome, can influence the position and intensity of these absorption bands compared to the parent benzofuran molecule. The specific λmax values are crucial for identifying the compound and understanding its electronic properties.

Table 1: Experimental UV-Vis Absorption Data

CompoundSolventλmax (nm)Reference
This compoundMethanol259, 292, 300

To complement experimental UV-Vis data, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed. This quantum chemical method models the electronic excitation energies and oscillator strengths, allowing for the prediction of the UV-Vis spectrum from first principles. By correlating the calculated transitions with the experimentally observed λmax values, a deeper understanding of the nature of the electronic excitations (e.g., HOMO to LUMO transitions) in this compound is achieved.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm its molecular formula, C9H8OS. The fragmentation pattern observed in the mass spectrum offers further structural information, as the molecule breaks apart in a predictable manner upon ionization. This pattern serves as a fingerprint, helping to distinguish it from isomers.

Table 2: Mass Spectrometry Data

TechniqueIonization ModeObserved m/zInterpretationReference
HRMSESI+165.0368 [M+H]+Confirms molecular formula C9H8OS

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. If a suitable single crystal of this compound can be grown, this technique can precisely measure bond lengths, bond angles, and intermolecular interactions. This provides an unambiguous confirmation of the molecular connectivity and reveals details about the crystal packing and non-covalent forces, such as π-stacking or C-H···S interactions, that govern its solid-state architecture.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for predicting the ground state geometries of organic compounds.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For benzofuran (B130515) derivatives, a common and well-regarded combination is the B3LYP functional with a Pople-style basis set, such as 6-31++G(d,p) or 6-311++G(d,p). researchgate.net

B3LYP: This is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known for providing a good balance between accuracy and computational cost for a wide range of organic molecules. researchgate.net

6-31++G(d,p): This notation describes the basis set used to approximate the molecular orbitals.

6-31G: Indicates that each core atomic orbital is described by 6 primitive Gaussian functions, while valence orbitals are split into two functions (an inner one described by 3 Gaussians and an outer one by 1 Gaussian).

++: The double plus sign indicates the addition of diffuse functions on both hydrogen and heavy atoms. These functions are essential for accurately describing systems with lone pairs or anions, where electron density is farther from the nucleus. researchgate.net

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They provide more flexibility to the orbitals, allowing for a more accurate description of bonding and anisotropic charge distributions. researchgate.net

Computational studies on related benzofuran structures have successfully employed these methods to achieve results that correlate well with experimental data. researchgate.netbohrium.com

Once a method and basis set are selected, the molecular geometry is optimized. This process involves an iterative calculation that adjusts the positions of the atoms until the configuration with the minimum possible energy is found. This lowest-energy structure represents the most stable conformation of the molecule in the gas phase. researchgate.net

Following optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles are analyzed. For a molecule like 5-(Methylthio)benzofuran, this would involve examining the planarity of the benzofuran ring system and the orientation of the methylthio group. In a study on a similar compound, 2-(3-methylbenzofuran-2-carbonyl)-3,3-bis(methylthio)acrylonitrile, DFT calculations were used to establish a strong correlation between the theoretically predicted and experimentally determined bond lengths and angles. bohrium.com

Below is an interactive table showing representative theoretical bond lengths and angles for a benzofuran core, optimized using DFT methods.

Table 1: Representative Optimized Structural Parameters for a Benzofuran Core.

ParameterAtoms InvolvedTypical Calculated Value (Å or °)
Bond LengthC-S~1.77 - 1.80 Å
Bond LengthS-CH3~1.80 - 1.83 Å
Bond LengthC(ring)-O~1.36 - 1.38 Å
Bond LengthC=C (furan ring)~1.35 - 1.37 Å
Bond AngleC-S-C~99 - 102°
Bond AngleC-O-C (ring)~105 - 107°

Electronic Structure Analysis

The two most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. In computational studies of benzofuran derivatives, the HOMO is often found to be distributed over the benzofuran ring system, while the LUMO's location can vary depending on the substituents. researchgate.net For this compound, the sulfur atom's lone pairs would be expected to contribute significantly to the HOMO, enhancing its electron-donating capacity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's properties. researchgate.net

Kinetic Stability: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr

Electronic Properties: A small energy gap is associated with higher polarizability and suggests that the molecule could have interesting optical or electronic properties, as it requires less energy for electronic transitions. dergipark.org.tr

Calculations on benzofuran-based compounds show how substituents can tune this energy gap. For example, in a study of 5-(5-methyl-benzofuran-3-ylmethyl)-3H- researchgate.netontosight.ainih.govoxadiazole-2-thione (5MBOT), the calculated HOMO-LUMO gap was found to be a key indicator of intramolecular charge transfer and potential applications in organic electronics. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Benzofuran Derivative (5MBOT). researchgate.net

ParameterCalculated Value (eV)
E(HOMO)-6.31
E(LUMO)-1.89
Energy Gap (ΔE)4.42

The analysis of HOMO and LUMO distributions also provides insight into intramolecular charge transfer (ICT). When a molecule is excited by light, an electron can move from the HOMO to the LUMO. If these two orbitals are localized on different parts of the molecule, this transition results in a spatial separation of charge, creating an excited state with a significant dipole moment. researchgate.net The calculated HOMO and LUMO energies in studies of benzofuran derivatives have confirmed that charge transfer occurs within the molecule upon excitation. researchgate.net This property is fundamental to understanding the nonlinear optical (NLO) properties and potential of these compounds in optoelectronic devices.

Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) Charges

No published data were found detailing the MPA or NPA charge distributions for this compound. This analysis would typically reveal the partial atomic charges on each atom, providing insight into the molecule's electronic structure, polarity, and potential sites for electrostatic interactions.

Reactivity and Stability Assessments

Electrostatic Potential (ESP) Surface Mapping

No ESP surface maps for this compound were found in the searched literature. An ESP map would illustrate the electron density distribution, highlighting nucleophilic (negative potential) and electrophilic (positive potential) regions crucial for predicting chemical reactivity. researchgate.net

Thermochemical Properties at Varied Temperatures

Specific data on the thermochemical properties of this compound, such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m) at different temperatures, are not available. Such data would be essential for understanding the compound's stability and behavior under varying thermal conditions. mdpi.com

Bond Dissociation Energies and Autoxidation Mechanism Studies

There is no available research on the bond dissociation energies (BDE) for the various bonds within this compound, particularly the C-H bonds. This information is critical for predicting its sensitivity to autoxidation, a degradation process initiated by the abstraction of a hydrogen atom. nih.gov Studies on other molecules indicate that H-BDE values are used to identify sites sensitive to autoxidation mechanisms. nih.gov

Molecular Dynamics (MD) Simulations

Conformational Dynamics of this compound

No molecular dynamics simulation studies focused on the conformational dynamics of this compound have been published. MD simulations would provide a detailed understanding of the molecule's flexibility, preferred conformations, and dynamic behavior over time, which influences its interactions and properties. nih.gov

Intermolecular Interactions and Solvent Effects

While research exists for various other substituted benzofuran derivatives, direct extrapolation of their intermolecular behaviors and solvent interactions to This compound would be speculative. The specific position and electronic nature of the methylthio group at the 5-position of the benzofuran ring system would uniquely influence its charge distribution, dipole moment, and potential for hydrogen bonding or π-interactions, necessitating a dedicated study for accurate characterization.

Therefore, no detailed research findings or data tables on the intermolecular interactions and solvent effects of This compound can be presented.

Advanced Applications in Materials Science

Ligand Design for Coordination Polymers and Metal-Organic Frameworks

The development of coordination polymers and metal-organic frameworks (MOFs) represents a significant area of materials science, focusing on the creation of highly ordered, porous materials with a wide array of applications. wikipedia.orgajol.info The properties of these materials are intrinsically linked to the nature of the organic linkers and metal ions used in their synthesis. rsc.orgnih.gov The this compound scaffold is a promising candidate for the design of sophisticated ligands for these advanced materials.

The incorporation of the this compound moiety into Schiff base ligands offers a versatile strategy for the construction of novel coordination polymers and MOFs. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are excellent ligands due to the coordinating ability of the imine nitrogen. ajchem-a.com The benzofuran (B130515) ring system provides rigidity and desirable electronic properties, while the methylthio group can act as an additional coordination site or a functional group to tune the electronic character of the ligand.

While direct examples of coordination polymers using Schiff bases of this compound are not extensively documented, research on analogous structures provides significant insight into their potential. For instance, Schiff base ligands derived from the reaction of 4-(methylthio)benzaldehyde (B43086) with naphthofuran-2-carbohydrazide have been successfully used to synthesize a range of transition metal complexes. ijsra.netresearchgate.net These studies demonstrate that the methylthio and benzofuran motifs can be effectively integrated into ligands for metal coordination.

In a typical synthesis, a Schiff base ligand containing the methylthiobenzofuran scaffold would be reacted with a metal salt in a suitable solvent. ijsra.net The resulting coordination polymer's structure and properties would be dictated by the coordination geometry of the metal ion, the denticity of the ligand, and the reaction conditions. The imine nitrogen and a heterocyclic oxygen or other donor atoms within the benzofuran moiety would likely serve as the primary coordination sites.

The functional properties of the resulting coordination polymers or MOFs would be of significant interest. The presence of the sulfur atom in the methylthio group could lead to materials with enhanced affinity for heavy metal sensing or catalytic activity. Furthermore, the inherent fluorescence of the benzofuran ring system could be modulated by coordination to different metal ions, leading to the development of novel luminescent materials for sensing or optoelectronic applications. Research on iron(II) coordination polymers derived from a tetrathiafulvalene (B1198394) Schiff-base ligand has shown that the fluorescence intensity can change in conjunction with spin crossover transitions, indicating potential for multifunctional materials. frontiersin.org

Detailed research findings on analogous Schiff base metal complexes are presented in the table below, highlighting the potential characteristics of materials derived from this compound.

Metal IonProposed GeometryMagnetic Moment (B.M.)Key IR Bands (cm⁻¹) ν(C=N)Key IR Bands (cm⁻¹) ν(M-N)Key IR Bands (cm⁻¹) ν(M-O)
Co(II)Octahedral4.981595445540
Ni(II)Octahedral3.121598440545
Cu(II)Octahedral1.851600450558
Zn(II)TetrahedralDiamagnetic1605436533
Cd(II)TetrahedralDiamagnetic1602438535
Hg(II)TetrahedralDiamagnetic1608442538

Data compiled from studies on metal complexes of a Schiff base derived from 4-(methylthio)benzaldehyde and naphthofuran-2-carbohydrazide. ijsra.net

The design and synthesis of coordination polymers and MOFs using Schiff bases derived from this compound represents a promising avenue for the creation of new functional materials. The modular nature of these systems, combined with the unique electronic and structural features of the this compound scaffold, offers considerable opportunities for the development of materials with tailored properties for applications in catalysis, sensing, and electronics.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for Substituted Methylthiobenzofurans

The synthesis of substituted benzofurans is a well-established area of organic chemistry, with numerous methods developed for their preparation. nih.govrsc.org Future research on 5-(Methylthio)benzofuran will likely focus on adapting and refining these existing strategies to create a diverse library of derivatives with unique substitution patterns. Key areas for exploration include intramolecular and intermolecular cyclization reactions, which are fundamental to the formation of the benzofuran (B130515) ring. nih.gov

Modern synthetic approaches often employ transition-metal catalysis to achieve high efficiency and selectivity. mdpi.com Palladium-catalyzed reactions, such as the Sonogashira coupling of terminal alkynes with iodophenols followed by intramolecular cyclization, have proven effective for synthesizing various benzofuran derivatives. acs.org Future work could involve applying these palladium-catalyzed methods to precursors bearing a methylthio group. Similarly, copper-catalyzed reactions have also been utilized in one-pot syntheses of amino-substituted benzofurans, presenting another promising avenue for creating novel this compound analogues. acs.org

Recent advancements have also highlighted the use of other catalysts, such as rhodium for the synthesis of C4-substituted benzofurans and iron(III) chloride for the intramolecular cyclization of electron-rich aryl ketones. mdpi.comacs.org The exploration of these and other novel catalytic systems could lead to more efficient and versatile routes to substituted methylthiobenzofurans. A significant opportunity lies in the development of stereoselective syntheses to produce enantiomerically pure benzofuran derivatives, which is of particular interest for pharmaceutical applications. nih.gov

Synthetic Strategy Catalyst/Reagent Description Potential Application for Methylthiobenzofurans
Intramolecular CyclizationFeCl3Cyclization of electron-rich aryl ketones to form the benzofuran ring. mdpi.comSynthesis of this compound derivatives from appropriately substituted aryl ketones.
Palladium-Catalyzed AnnulationPd(II)Oxidative annulation of o-cinnamyl phenols to form 2-benzyl benzofurans. nih.govCreation of 2-substituted benzofurans with a methylthio group at the 5-position.
Palladium-Copper Co-catalysis(PPh3)PdCl2/CuISonogashira coupling of terminal alkynes and iodophenols followed by cyclization. acs.orgA versatile method for introducing a wide range of substituents onto the this compound core.
Iodine(III)-Catalyzed CyclizationPhI(OAc)2Oxidative cyclization of 2-hydroxystilbenes to yield 2-arylbenzofurans. nih.govmdpi.comA metal-free alternative for the synthesis of 2-aryl-5-(methylthio)benzofurans.
Rhodium-Mediated Vinylene TransferCyclopentadienyl-based rhodium complexSynthesis of C4-substituted benzofurans from vinyl carbonates and salicylic (B10762653) acid derivatives. acs.orgA potential route to introduce substituents at the C4 position of the this compound scaffold.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for accelerating the design and discovery of new molecules with desired properties. nih.gov For this compound and its derivatives, advanced computational modeling represents a significant area for future research. Techniques such as Density Functional Theory (DFT) can be employed to investigate the electronic structure, conformational preferences, and reactivity of these compounds. rsc.org Such studies can provide fundamental insights into how the methylthio group influences the properties of the benzofuran ring system.

Predictive modeling can also be used to guide the synthesis of new derivatives with specific biological activities. By creating computational models of target proteins, researchers can use molecular docking simulations to predict how different substituted methylthiobenzofurans will bind. This in silico screening can help prioritize which compounds to synthesize and test, saving time and resources. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed to correlate the structural features of these molecules with their observed biological activities, leading to the design of more potent and selective compounds.

The development of reliable computational models is crucial for designing safer chemicals. For instance, studies on psychotropic benzofuran derivatives have highlighted the potential for cytotoxicity. nih.gov Predictive toxicology models could be developed for methylthiobenzofuran derivatives to assess their potential for adverse effects early in the design process. These computational approaches, which are central to modern drug discovery, can be instrumental in harnessing the therapeutic potential of this class of compounds. researchgate.netnih.gov

Computational Method Application Potential Impact on Methylthiobenzofuran Research
Density Functional Theory (DFT)Calculation of electronic structure, molecular orbitals, and reaction mechanisms. rsc.orgUnderstanding the influence of the methylthio group on the reactivity and properties of the benzofuran core.
Molecular DockingPrediction of binding modes and affinities of ligands to biological macromolecules.Rational design of this compound derivatives as potential enzyme inhibitors or receptor modulators.
Quantitative Structure-Activity Relationship (QSAR)Correlation of chemical structure with biological activity to predict the activity of new compounds.Development of predictive models to guide the synthesis of more potent and selective therapeutic agents.
Molecular Dynamics (MD) SimulationsSimulation of the dynamic behavior of molecules and their interactions with their environment over time.Investigation of the conformational flexibility of substituted methylthiobenzofurans and their interactions with biological targets.

Development of Methylthiobenzofuran-Based Advanced Functional Materials

The unique electronic and photophysical properties of aromatic and heterocyclic compounds make them attractive building blocks for advanced functional materials. wiley.commetall-mater-data.com The benzofuran scaffold, with its extended π-system, has the potential to be incorporated into materials with interesting optical and electronic properties. Research into azulene-substituted benzofurans has already demonstrated that these compounds can possess intriguing optical characteristics, which were investigated using UV/vis spectroscopy and theoretical calculations. rsc.org

Future research could explore the synthesis of polymers and oligomers containing the this compound unit. The introduction of the sulfur atom in the methylthio group could facilitate interesting intermolecular interactions and potentially lead to materials with unique self-assembly properties. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The development of such materials is a key area of interest in modern materials science. nih.govresearchgate.net

Another potential application for methylthiobenzofuran-based materials is in the development of chemical sensors. The electron-rich benzofuran ring system and the sulfur atom of the methylthio group could interact with specific analytes, leading to a detectable change in the material's optical or electronic properties. This could form the basis for highly sensitive and selective sensors for environmental monitoring or diagnostic applications. The manufacturing of such advanced materials could be facilitated by new approaches in nanoparticle synthesis and surface functionalization. ucl.ac.uk

Material Type Potential Application Rationale for Using Methylthiobenzofurans
Conjugated PolymersOrganic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs)The extended π-system of the benzofuran core can contribute to charge transport and light emission properties.
Small Molecule Organic SemiconductorsOrganic Field-Effect Transistors (OFETs)The ability to tune the electronic properties through substitution on the benzofuran ring.
Fluorescent ProbesChemical Sensors, Bio-imagingThe benzofuran scaffold can serve as a fluorophore, with its properties modulated by the methylthio group and other substituents.
Self-Assembling MaterialsNanostructured Films, Supramolecular GelsThe potential for specific intermolecular interactions involving the sulfur atom and the aromatic system.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(methylthio)benzofuran, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves intramolecular cyclization of γ,δ-unsaturated alcohols or carboxylic acids using methylthiolating agents. For example, methyl(bismethylthio)sulfonium hexachloroantimonate enables regioselective formation of dihydrobenzofuran derivatives. Key parameters include temperature control (−40°C for mono-thiolated products) and stoichiometric excess of sulfonium salts (2-fold for dithiolated products) . Alternative methods involve nucleophilic substitution on pre-functionalized benzofuran cores using methylthiol reagents in the presence of Lewis acids . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., anhydrous acetonitrile) to minimize side reactions.

Q. How can researchers characterize the purity and structural identity of this compound derivatives?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra to confirm methylthio (−SCH3_3) substitution patterns (δ ~2.5 ppm for S–CH3_3 protons).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguous cases (e.g., regioisomers) by single-crystal diffraction, as demonstrated for bis(methylthio)acrylonitrile derivatives .
  • Chromatography : Employ GC-MS or HPLC with UV/Vis detection (λ = 250–300 nm for benzofuran absorbance) to assess purity (>95% for pharmacological studies) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize target-specific assays:

  • Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Neurotransmitter Modulation : Screen for monoamine transporter (SERT, NET, DAT) inhibition or release in rat brain synaptosomes, as done for benzofuran analogs like 5-MAPB .
  • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to establish IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer :

  • Modify Substituents : Introduce electron-withdrawing groups (e.g., −NO2_2) at the 4-position to enhance binding to serotonin receptors, as seen in MDMA analogs .
  • Stereochemistry : Compare enantiomers (e.g., R- vs. S-isomers of 5-MABB) using chiral HPLC separation. S-isomers often show higher potency at monoamine transporters .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like α7-nAChR, validated by mutagenesis studies .

Q. How should researchers address contradictions in reported toxicity data for benzofuran derivatives?

  • Methodological Answer :

  • Systematic Review : Apply EFSA’s tiered search strategy:

Use tailored PubMed/Scifinder strings (e.g., "this compound AND (toxicity OR metabolism)") to compile data .

Exclude non-peer-reviewed sources and prioritize studies with standardized OECD guidelines.

  • Mechanistic Studies : Differentiate between on-target (e.g., MAO inhibition) and off-target effects (e.g., hepatotoxicity via CYP450 metabolism) using knockout models or isoform-specific inhibitors .

Q. What strategies optimize the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • Metabolic Profiling : Incubate compounds with liver microsomes (human/rat) and identify metabolites via LC-QTOF-MS. Methylthio groups are prone to oxidation (→ sulfoxide/sulfone), which can be mitigated by fluorination .
  • Prodrug Design : Mask reactive thioether moieties with ester linkers, cleaved in vivo by esterases .
  • Pharmacokinetic Modeling : Use compartmental models to predict half-life and bioavailability, validated by in vivo sampling .

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